molecular formula C24H20 B8728301 3,4,9,10-Tetramethylperylene CAS No. 120651-41-4

3,4,9,10-Tetramethylperylene

Cat. No. B8728301
CAS RN: 120651-41-4
M. Wt: 308.4 g/mol
InChI Key: GGAICEUWBLOHKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,9,10-Tetramethylperylene is a useful research compound. Its molecular formula is C24H20 and its molecular weight is 308.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4,9,10-Tetramethylperylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,9,10-Tetramethylperylene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

120651-41-4

Molecular Formula

C24H20

Molecular Weight

308.4 g/mol

IUPAC Name

3,4,9,10-tetramethylperylene

InChI

InChI=1S/C24H20/c1-13-5-9-17-19-11-7-15(3)22-16(4)8-12-20(24(19)22)18-10-6-14(2)21(13)23(17)18/h5-12H,1-4H3

InChI Key

GGAICEUWBLOHKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C3C2=C(C=C1)C4=C5C3=CC=C(C5=C(C=C4)C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The synthesis is then continued in accordance with the general reaction scheme described above, using the chemical reaction illustrated in FIG. 1. A suspension of lithium powder is prepared in an inert solvent, for example in tetrahydrofurane (THF). The proportion may be the following: 1.5 g, i.e. 220 millimoles, of lithium per 170 ml of THF. Argon can be used as the neutral atmosphere in the refluxing apparatus. 3 millimoles of solid 4,4',5,5'-tetramethyl 1,1'-dinaphthalene are then added. The refluxing is continued at 65° C. during 5 hours, which corresponds to the disappearing of the original 1,1'-dinaphthalene. The reaction mixture turns blue after the first three hours of heating. After cooling and injection of oxygen, the colour of the mixture turns yellow. The excess lithium is removed and the solvent is evaporated. A chromatography is performed on silicagel, using dichloromethane as the eluant. The 3,4,9,10-tetramethyl perylene is obtained by recrystallization with xylene. The yield in this preparation is 40%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
3 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
4,4',5,5'-tetramethyl 1,1'-dinaphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1,1'-dinaphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
170 mL
Type
reactant
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.